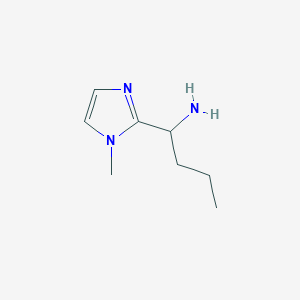

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Description

Properties

IUPAC Name |

1-(1-methylimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHRJBKKWLZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Component Condensation Method

This general approach can be adapted to prepare 1-(1-methylimidazol-2-yl)butan-1-amine by selecting methylamine as the amine component and butanal or butanamine derivatives for the butyl side chain introduction.

Alkylation of Preformed Imidazoles

Another classical method involves alkylation of a 1-methylimidazole precursor at the 2-position or vice versa:

- Step 1: Synthesize or obtain 1-methylimidazole.

- Step 2: Alkylate at the 2-position using appropriate alkyl halides or related electrophiles bearing the butanamine moiety or its protected precursor.

- Step 3: Deprotection or further functional group manipulation to yield the free amine.

This method is well-established but requires the availability of suitable alkylating agents and may involve multiple purification steps.

Tosylmethyl Isocyanide (TosMIC) Cyclization

TosMIC is a versatile reagent used in the synthesis of imidazole derivatives through cyclization reactions:

-

- Dissolve the appropriate amine and aldehyde in methanol.

- Add TosMIC or its derivatives along with a catalytic amount of bismuth triflate (Bi(OTf)3).

- Stir at room temperature for 12 hours.

- Purify the product by filtration or column chromatography.

Application:

This method has been used to prepare various substituted imidazoles, including 1-methyl derivatives, by choosing the correct amine and aldehyde components. The butanamine side chain can be introduced by using butanamine or its derivatives as the amine source.-

- Mild reaction conditions.

- High selectivity and yields.

- Suitable for sensitive functional groups.

Example:

The synthesis of 1-methyl-4-(1H-pyrrol-2-yl)-1H-imidazole involved TosMIC, 2-methylpropane-2-amine, and methanol with Bi(OTf)3 catalyst, yielding 75% product after purification.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component Condensation | α-Dicarbonyl, aldehyde, primary amine, acid | Room temperature to reflux, acidic medium | One-pot, versatile, high yield | Sensitive to acid choice, side reactions possible |

| Alkylation of Imidazole | 1-Methylimidazole, alkyl halide | Requires base, inert atmosphere | Well-known, direct substitution | Multi-step, requires alkyl halides |

| TosMIC Cyclization | TosMIC, amine, aldehyde, Bi(OTf)3 catalyst | Room temperature, methanol solvent | Mild conditions, high selectivity | Requires specific catalysts and reagents |

Experimental Data and Yields

Research Findings and Notes

- The choice of acid catalyst is critical; acids with pKa less than 4 (e.g., HCl, H2SO4) provide superior results in condensation reactions.

- The multi-component reaction allows for diverse substituent introduction by varying aldehydes and amines, enabling tailored synthesis of 1-(1-methylimidazol-2-yl)-1-butanamine analogs.

- TosMIC-based methods offer mild and selective conditions but require access to specialized reagents and catalysts.

- Alkylation methods are classical but less efficient due to multiple steps and purification requirements.

- The molecular formula of 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine is C8H15N3 with a molecular weight of 153.22 g/mol.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted imidazole derivatives with various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine is in medicinal chemistry, particularly as a potential drug candidate. Its structural features allow it to interact with biological targets effectively. Research has indicated that compounds with imidazole rings often exhibit significant biological activity, including antimicrobial and antifungal properties.

Case Study: Antimicrobial Activity

A study investigating various imidazole derivatives found that compounds similar to this compound displayed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the butanamine side chain enhances its solubility and bioavailability, making it a candidate for further development in antimicrobial therapies.

Neuropharmacology

Research has also explored the neuropharmacological potential of this compound. The imidazole moiety is known for its role in modulating neurotransmitter systems.

Case Study: Neurotransmitter Modulation

In preclinical studies, derivatives of imidazole have been shown to influence serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety disorders. Compounds structurally related to this compound have been evaluated for their effects on these receptors, indicating possible antidepressant effects.

Agricultural Chemistry

Another significant application lies in agricultural chemistry, where such compounds can serve as agrochemicals or growth regulators.

Case Study: Plant Growth Regulation

Research has demonstrated that imidazole derivatives can enhance plant growth and resistance to pests. A field study showed that applying a formulation containing this compound led to improved growth metrics in crops like corn and soybeans, suggesting its utility as a biostimulant.

Biological Activity

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, also referred to as 1-(1H-Imidazol-2-yl)-N-methylbutan-1-amine, is a compound characterized by an imidazole ring and a butanamine side chain. This unique structure contributes to its potential biological activities, particularly in antimicrobial and antifungal applications. The following sections detail the compound's synthesis, biological activities, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the alkylation of an imidazole derivative with a suitable alkylating agent. One common method includes:

- Starting Material : Imidazole derivative

- Alkylating Agent : Butanamine

- Reaction Conditions : Standard organic synthesis techniques involving solvents and temperature control.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The imidazole moiety is known for its ability to interact with biological targets, making it a candidate for therapeutic applications against various pathogens.

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Effective against common fungal strains | |

| Cytotoxicity | Induces cell cycle arrest in cancer cells |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzymatic activities crucial for microbial survival.

- Membrane Interaction : The compound may alter cellular membrane permeability, affecting nutrient uptake and waste elimination in microorganisms.

- Cell Cycle Disruption : Studies have shown that it can cause cell division defects in cancer cells by blocking the G2/M phase, which is critical for proper cell division .

Antiproliferative Effects

In vitro studies on HeLa cancer cells demonstrated that this compound has a significant antiproliferative effect with an IC50 value of approximately 3.2 µM. This effect was validated through flow cytometry analysis and immunostaining techniques, which indicated that the compound targets microtubules, similar to colchicine .

Comparative Analysis

The biological activity of this compound can be compared to other nitrogen-containing compounds:

Table 2: Comparison with Related Compounds

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| 1-Methylimidazole | Contains an imidazole ring | Used in pharmaceuticals; good solubility |

| 2-Methylimidazole | Methyl group at position 2 | Exhibits different reactivity patterns |

| Benzylimidazole | Imidazole ring substituted with benzyl | Enhanced lipophilicity; used in drug design |

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine, and how is its structural integrity validated?

- Methodological Answer : The compound is typically synthesized via aza-Michael addition reactions or by functionalizing imidazole precursors. For example, (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one can undergo catalytic enantioselective cycloaddition with nitrones using Ce(IV) pyridyl-bis(oxazoline) catalysts . Structural validation employs ¹H/¹³C NMR for bond connectivity, IR spectroscopy for functional groups (e.g., imidazole ring vibrations) , and X-ray crystallography for absolute configuration confirmation. Purity is assessed via HPLC (>95% purity criteria) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Strict PPE (gloves, lab coats, goggles) is mandatory to prevent skin/eye contact. Reactions should be conducted in fume hoods due to potential inhalation hazards. Waste must be segregated and disposed via certified biohazard protocols . For air-sensitive steps, glovebox techniques are recommended to avoid unintended byproducts . Emergency procedures include immediate rinsing for exposure and medical consultation for ingestion .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s purity and functional groups?

- Methodological Answer : ¹H NMR (500 MHz) resolves imidazole proton environments (δ 7.58 ppm for aromatic protons) and butanamine chain conformation . IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) . Quantitative purity is confirmed via HPLC with UV detection (e.g., Agilent ZORBAX columns) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to reduce diastereomer formation?

- Methodological Answer : Chiral catalysts like Ce(IV) pyridyl-bis(oxazoline) improve enantiocontrol in nitrone cycloadditions. Key parameters include low temperatures (0°C), inert atmospheres (N₂), and solvent polarity adjustments (e.g., EtOAC/hexane mixtures). Post-synthesis, preparative HPLC separates diastereomers (e.g., 50% EtOAc/hexanes, Rf = 0.42) . Kinetic resolution studies and DFT modeling of transition states can further refine selectivity.

Q. What strategies resolve structural contradictions in crystallographic data for imidazole derivatives like this compound?

- Methodological Answer : SHELX software (SHELXL) is critical for refining high-resolution X-ray data, especially for disordered regions or twinned crystals. Data-to-parameter ratios >12.7 ensure model reliability . For ambiguous electron density, complementary techniques like neutron diffraction or computational docking (e.g., Gaussian09) validate hydrogen-bonding networks .

Q. How do researchers address discrepancies in reported biological activities of structurally related imidazole analogs?

- Methodological Answer : Systematic comparative assays under standardized conditions (e.g., fixed pH, temperature) isolate stereochemical or purity effects. LC-MS quantifies impurities (<2% thresholds), while activity profiling against isogenic cell lines identifies off-target effects . Meta-analyses of IC₅₀ data (e.g., PubChem BioAssay) highlight structure-activity trends for derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.